molecular formula C15H20F3NOS B374835 3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol

3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol

Cat. No.: B374835
M. Wt: 319.4g/mol
InChI Key: ADSAQTUAGOVXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol is a synthetic organic compound characterized by the presence of a thian-4-ol ring substituted with a dimethylamino group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol typically involves the following steps:

    Formation of the Thian-4-ol Ring: The thian-4-ol ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Substitution with Dimethylamino Group:

    Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted thian-

Properties

Molecular Formula

C15H20F3NOS

Molecular Weight

319.4g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4-[4-(trifluoromethyl)phenyl]thian-4-ol

InChI

InChI=1S/C15H20F3NOS/c1-19(2)9-13-10-21-8-7-14(13,20)11-3-5-12(6-4-11)15(16,17)18/h3-6,13,20H,7-10H2,1-2H3

InChI Key

ADSAQTUAGOVXJN-UHFFFAOYSA-N

SMILES

CN(C)CC1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O

Canonical SMILES

CN(C)CC1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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